molecular formula C7H13ClN2O3 B6219850 1-acetylpiperazine-2-carboxylic acid hydrochloride CAS No. 2751610-47-4

1-acetylpiperazine-2-carboxylic acid hydrochloride

Cat. No.: B6219850
CAS No.: 2751610-47-4
M. Wt: 208.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpiperazine-2-carboxylic acid hydrochloride (1-APCA-HCl) is an important organic compound used in a wide range of scientific applications. It is an essential intermediate in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in various organic synthesis processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-APCA-HCl.

Mechanism of Action

1-acetylpiperazine-2-carboxylic acid hydrochloride is a proton donor, meaning it can donate a proton to a molecule to form a new bond. This proton donation is the basis of its mechanism of action. In organic synthesis, this compound can be used to form carbon-carbon bonds by protonating an alkene or alkyne. In the synthesis of pharmaceuticals, this compound can be used to form hydrogen bonds between the drug molecule and its target. In the synthesis of agrochemicals, this compound can be used to form hydrogen bonds between the agrochemical molecule and its target.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to interact with any biological molecules or systems.

Advantages and Limitations for Lab Experiments

1-acetylpiperazine-2-carboxylic acid hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable in aqueous solutions, making it easy to store and use. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in certain types of reactions.

Future Directions

There are several potential future directions for 1-acetylpiperazine-2-carboxylic acid hydrochloride. One potential direction is to use it as a ligand in the synthesis of metal complexes. Another potential direction is to use it as a catalyst in the synthesis of polymers. A third potential direction is to use it as a reagent in the synthesis of fluorescent dyes. Finally, it could be used as a reagent in the synthesis of pharmaceuticals.

Synthesis Methods

1-acetylpiperazine-2-carboxylic acid hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 1-bromopropane with ethylenediamine to form 1-acetylpiperazine. This reaction is carried out in aqueous acid, usually hydrochloric acid, at temperatures between 40 and 50°C. The second step involves the reaction of 1-acetylpiperazine with ethylenediamine to form this compound. This reaction is carried out in aqueous acid, usually hydrochloric acid, at temperatures between 60 and 70°C.

Scientific Research Applications

1-acetylpiperazine-2-carboxylic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in the synthesis of agrochemicals. It is also used in the synthesis of polymers and in the synthesis of fluorescent dyes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-acetylpiperazine-2-carboxylic acid hydrochloride involves the acetylation of piperazine followed by carboxylation of the resulting product.", "Starting Materials": [ "Piperazine", "Acetic anhydride", "Sodium carbonate", "Carbon dioxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Piperazine is reacted with acetic anhydride in the presence of sodium carbonate to yield N-acetylpiperazine.", "N-acetylpiperazine is then reacted with carbon dioxide in the presence of ethanol to yield 1-acetylpiperazine-2-carboxylic acid.", "1-acetylpiperazine-2-carboxylic acid is then treated with hydrochloric acid to yield 1-acetylpiperazine-2-carboxylic acid hydrochloride." ] }

2751610-47-4

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.6

Purity

0

Origin of Product

United States

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